molecular formula C10H10INO B8774402 2H-1-Benzazepin-2-one, 1,3,4,5-tetrahydro-3-iodo-

2H-1-Benzazepin-2-one, 1,3,4,5-tetrahydro-3-iodo-

Cat. No. B8774402
M. Wt: 287.10 g/mol
InChI Key: SSQCOKYODRYBCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-1-Benzazepin-2-one, 1,3,4,5-tetrahydro-3-iodo- is a useful research compound. Its molecular formula is C10H10INO and its molecular weight is 287.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2H-1-Benzazepin-2-one, 1,3,4,5-tetrahydro-3-iodo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-1-Benzazepin-2-one, 1,3,4,5-tetrahydro-3-iodo- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H10INO

Molecular Weight

287.10 g/mol

IUPAC Name

3-iodo-1,3,4,5-tetrahydro-1-benzazepin-2-one

InChI

InChI=1S/C10H10INO/c11-8-6-5-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5-6H2,(H,12,13)

InChI Key

SSQCOKYODRYBCD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of 1.8 Kg (11.17 mol) of 2,3,4,5-tetrahydro-1H-1-benzazepin-2-one in a mixture of 22.33 L of methylene chloride and 11.78 L (55.83 mol) of hexamethyldisilazane was heated at reflux for 10 minutes then cooled to 30° C. and treated with 8.503 Kg (33.5 mol) of iodine in one portion. The mixture was heated at reflux for 2.5 hours then cooled to room temperature. Aqueous sodium sulfite containing 4.926 Kg of sodium sulfite in 44 L of water was cooled to 0° C. and into it was poured the reaction mixture in several portions with vigorous stirring while maintaining the temperature below 10° C. The reaction vessel was rinsed with 22.33 L of methylene chloride and the washing transferred to the quenching mixture. The quenching mixture was stirred vigorously and the layers allowed to separate. The aqueous layer was removed and reextracted with 22.33 L of methylene chloride. The combined organic layers were washed with 11 L of water and concentrated under vacuum to a final volume of approximately 5 L. The residue was treated with 55 L of toluene and concentrated under vacuum to a final volume of 10 L. The resulting slurry was removed by filtration and the filter cake washed with an additional 5 L of toluene and dried under vacuum at ambient temperature for 24 hours to give 1.842 Kg (6.42 mol, 57%) of product. 1H NMR (200 MHz,CDCl3): 2.6-2.8 (m,3H), 2.93 (m,1H), 4.64 (t,8 Hz,1H), 6.97 (d,8 Hz,1H), 7.10-7.35 (m,3H), 7.55 (br s,1H).
Quantity
1.8 kg
Type
reactant
Reaction Step One
Quantity
8.503 kg
Type
reactant
Reaction Step Two
Quantity
4.926 kg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
44 L
Type
solvent
Reaction Step Three
Quantity
11.78 L
Type
reactant
Reaction Step Four
Quantity
22.33 L
Type
solvent
Reaction Step Four
Yield
57%

Synthesis routes and methods II

Procedure details

A suspension of 34.2 g (212 mmol) of 2,3,4,5tetrahydro-1H-[1]-benzazapin-2-one and 224 mL (171.2 g, 1.06 mol) of hexamethyldisilazane in 400 mL of methylene chloride was heated at reflux for 15 min and cooled to 30° C. Iodine (161.5 g, 636 mmol) was added in one portion, the solution heated at reflux for 2.5 h, cooled, and poured into a 0° C. solution of 88.6 g of sodium sulfite in 800 mL of water, with vigorous stirring. The aqueous phase was separated, extracted with methylene choride and the combined organics were washed with water and concentrated in vacuo to approximately 200 mL. Toluene (800 mL) was added, the solution was concentrated to a slurry, and the product collected on a filter. Drying under vacuum gave 36.7 g (60%) of a tan powder. 1H NMR (300 MHz, CDCl3) d 8.47 (1H, bs), 7.3-7.1 (3H, m), 7.06 (1H, d, J=8 Hz), 4.68 (1H, t, J=8.7 Hz), 2.97 (1H, m), 2.80-2.60 (3H, m).
Quantity
34.2 g
Type
reactant
Reaction Step One
Quantity
224 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
161.5 g
Type
reactant
Reaction Step Two
Quantity
88.6 g
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
solvent
Reaction Step Three
Yield
60%

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